Pyridin-3-yl dimethylcarbamate (CAS 51581-32-9), also known as norpyridostigmine or Pyridostigmine Impurity A, is a tertiary amine carbamate that serves as the direct, uncharged synthetic precursor to the active pharmaceutical ingredient (API) pyridostigmine bromide . Structurally, it consists of a pyridine ring with a dimethylcarbamate moiety at the 3-position, lacking the permanent quaternary ammonium charge of its downstream API[1]. In industrial and procurement contexts, this compound is primarily sourced for two distinct workflows: as an advanced intermediate to bypass the handling of highly toxic acylating agents during API synthesis, and as an essential analytical reference standard (USP Related Compound A / EP Impurity A) for pharmaceutical quality control and stability testing . Additionally, its uncharged nature allows it to cross the blood-brain barrier, making it a valuable baseline compound in central nervous system (CNS) acetylcholinesterase inhibition studies [1].
Substituting Pyridin-3-yl dimethylcarbamate with its upstream starting material (3-hydroxypyridine) or its downstream API (pyridostigmine bromide) fundamentally disrupts both manufacturing and analytical workflows. In synthesis, starting from 3-hydroxypyridine requires the use of dimethylcarbamoyl chloride—a highly toxic, water-reactive, and heavily regulated acylating agent—which introduces severe safety and regulatory burdens[1]. Conversely, using the downstream quaternized API (pyridostigmine) in research fails when central nervous system (CNS) activity is required, as the permanent positive charge on pyridostigmine prevents it from crossing the blood-brain barrier [2]. Furthermore, in pharmaceutical quality control, regulatory bodies strictly mandate the use of the exact Pyridin-3-yl dimethylcarbamate structure to quantify alkaline degradation and metabolic breakdown of pyridostigmine; generic carbamates cannot provide the required retention time matching for USP/EP compliance [3].
Unlike its quaternized derivative, Pyridin-3-yl dimethylcarbamate (norpyridostigmine) is an uncharged tertiary amine capable of crossing the blood-brain barrier to inhibit central AChE. In vivo murine models demonstrate that Pyridin-3-yl dimethylcarbamate achieves approximately 72% inhibition of brain AChE activity at 10 minutes, which is highly comparable to the benchmark CNS inhibitor physostigmine (73% at 10 minutes)[1]. In stark contrast, the quaternized comparator pyridostigmine bromide exhibits near-zero central AChE inhibition due to its inability to penetrate the BBB [1].
| Evidence Dimension | In vivo brain AChE inhibition (at 10 minutes) |
| Target Compound Data | ~72% central inhibition (crosses BBB) |
| Comparator Or Baseline | Pyridostigmine bromide (0% central inhibition) & Physostigmine (~73% inhibition) |
| Quantified Difference | 72% absolute increase in central inhibition vs. pyridostigmine; equivalent performance to physostigmine. |
| Conditions | In vivo mouse brain AChE activity assay, evaluated at 10 minutes post-administration. |
Procuring this specific tertiary amine allows researchers to evaluate pyridostigmine-like carbamate pharmacology in central cognitive and Alzheimer's models where the standard API is completely ineffective.
The traditional synthesis of pyridostigmine bromide from 3-hydroxypyridine requires an esterification step using dimethylcarbamoyl chloride, a highly toxic, water-reactive lachrymator and suspected human carcinogen[2]. By procuring pre-synthesized Pyridin-3-yl dimethylcarbamate, manufacturers bypass this hazardous carbamoylation step entirely. The procured intermediate only requires a single quaternization step with methyl bromide in a suitable organic solvent to yield the final API, drastically reducing the environmental health and safety (EHS) burden of the production line[1].
| Evidence Dimension | Required handling of highly toxic/carcinogenic acylating agents |
| Target Compound Data | 0 steps requiring dimethylcarbamoyl chloride (direct quaternization) |
| Comparator Or Baseline | 3-hydroxypyridine (requires 1 step with dimethylcarbamoyl chloride) |
| Quantified Difference | 100% elimination of dimethylcarbamoyl chloride handling in the downstream facility. |
| Conditions | Industrial API synthesis of pyridostigmine bromide. |
Procuring the advanced carbamate intermediate streamlines API manufacturing by removing a hazardous, highly regulated chemical from the facility's inventory.
Pyridin-3-yl dimethylcarbamate is officially designated as Pyridostigmine Impurity A (EP) and Related Compound A (USP). It is the primary inactive metabolite and the major alkaline-induced degradation product of the active drug [1]. Validated High-Performance Thin-Layer Chromatography (HPTLC) and HPLC methods rely on this exact standard to quantify degradation in commercial pyridostigmine tablets. Without this precise chemical standard, QA/QC laboratories cannot achieve the required resolution or retention time validation necessary to pass regulatory stability audits[1].
| Evidence Dimension | Regulatory suitability for Pyridostigmine stability assays |
| Target Compound Data | Exact match for USP/EP Impurity A retention time |
| Comparator Or Baseline | Generic carbamates or structural analogs (Fail USP/EP system suitability requirements) |
| Quantified Difference | Binary compliance (Pass/Fail) for pharmacopeial degradation tracking. |
| Conditions | HPLC/HPTLC analysis of alkaline-induced degradation in pyridostigmine bromide formulations. |
Procurement of this exact CAS number is a strict regulatory requirement for pharmaceutical laboratories conducting batch release and stability testing of pyridostigmine products.
Because it already contains the critical carbamate linkage, Pyridin-3-yl dimethylcarbamate is procured by pharmaceutical manufacturers to bypass the hazardous handling of dimethylcarbamoyl chloride. It is directly subjected to quaternization with methyl bromide in polar aprotic solvents to produce high-purity pyridostigmine bromide [1].
As the primary alkaline degradation product and inactive metabolite of pyridostigmine, this compound is essential for analytical laboratories. It is used as a reference standard (Impurity A) to calibrate HPLC and HPTLC equipment, ensuring regulatory compliance during the batch release and shelf-life testing of commercial neuromuscular drugs [2].
Due to its uncharged tertiary amine structure, Pyridin-3-yl dimethylcarbamate crosses the blood-brain barrier, unlike its quaternized API counterpart. It is utilized in neuropharmacological research, particularly in animal models of Alzheimer's disease and spatial memory deficits, to evaluate centrally active carbamate-based AChE inhibition [3].
Corrosive;Acute Toxic;Irritant